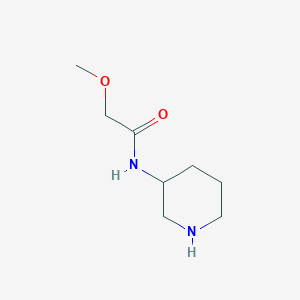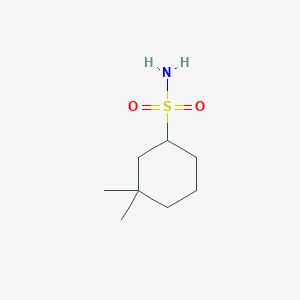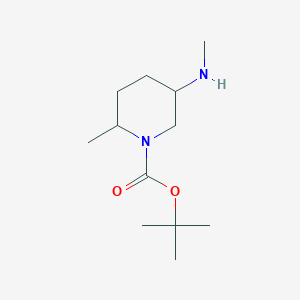
6-Amino-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a compound of significant interest in the fields of chemistry and pharmacology. This compound features a trifluoromethyl group, which is known for its ability to enhance the biological activity of molecules, making it a valuable component in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
6-Amino-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Its incorporation into drug molecules can enhance their pharmacokinetic properties and biological activity.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Amino-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-fluorobenzoic acid: This compound shares structural similarities but lacks the trifluoromethyl group, resulting in different biological properties.
6-Amino-2,2’-bipyridine: Another compound with a similar scaffold but different functional groups, leading to distinct applications and reactivity.
Uniqueness
The presence of the trifluoromethyl group in 6-Amino-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid imparts unique properties, such as enhanced metabolic stability and increased lipophilicity, making it a valuable compound in drug design and other applications .
Properties
Molecular Formula |
C11H10F3NO3 |
|---|---|
Molecular Weight |
261.20 g/mol |
IUPAC Name |
6-amino-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C11H10F3NO3/c12-11(13,14)9-7(10(16)17)4-5-3-6(15)1-2-8(5)18-9/h1-3,7,9H,4,15H2,(H,16,17) |
InChI Key |
CFAPUTPDPXVUAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC2=C1C=C(C=C2)N)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[1-(2-Methylphenyl)ethyl]amino}propane-1,3-diol](/img/structure/B13211763.png)



methanol](/img/structure/B13211788.png)
![1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13211790.png)



![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [2-hydroxy-3-(morpholin-4-yl)propyl]phosphonate](/img/structure/B13211813.png)



